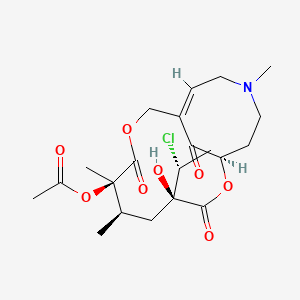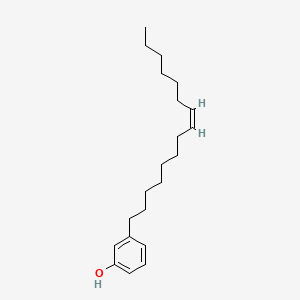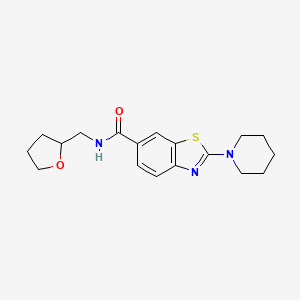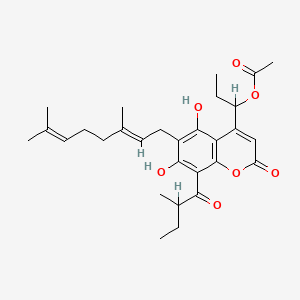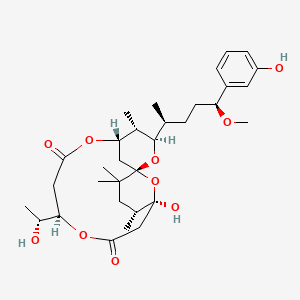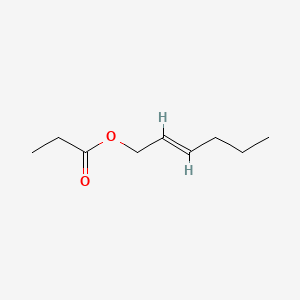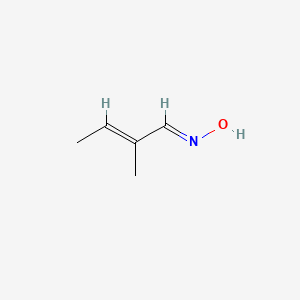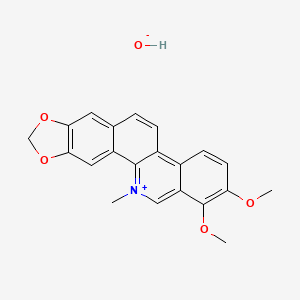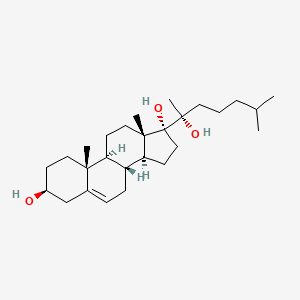
(20R)-17alpha,20-dihydroxycholesterol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(20R)-17alpha,20-dihydroxycholesterol is an oxysterol that is cholesterol substituted by hydroxy groups at positions 17 and 20 (the 20R-stereoisomer). It has a role as a human metabolite and a mouse metabolite. It is a 17alpha-hydroxy steroid, a 20-hydroxy steroid, an oxysterol and a 3beta-hydroxy-Delta(5)-steroid. It derives from a cholesterol.
Wissenschaftliche Forschungsanwendungen
Sterol Metabolism and Neurosteroidogenesis
- Sterols, including cholesterol and its derivatives, play critical roles in cellular functions, hormone synthesis, and neurosteroidogenesis. Cholesterol metabolism in the brain involves the conversion of cholesterol to 24S-hydroxycholesterol, which is neurotoxic in vitro and has been associated with Alzheimer's disease. Elevated levels of 24S-hydroxycholesterol in patients suggest a potential role for similar oxysterols in neurodegenerative diseases (Kölsch et al., 2003).
Cardiovascular Disease and Cholesterol Metabolism
- The metabolism of cholesterol and its precursors is intricately linked to cardiovascular health. Inhibitors of cholesterol synthesis, such as statins, have been shown to reduce arterial wall inflammation as measured by 18F-FDG PET/CT, highlighting the importance of cholesterol metabolism pathways in cardiovascular disease prevention and treatment (Pirro et al., 2019).
Steroid Biosynthesis Disorders
- Disorders in steroid biosynthesis, such as apparent pregnene hydroxylation deficiency (APHD), involve altered levels of pregnenolone, progesterone, and their metabolites, leading to genital ambiguity and other health issues. Understanding the metabolism of specific sterols and steroids, including (20R)-17alpha,20-dihydroxycholesterol, could provide insights into the diagnosis and treatment of such disorders (Shackleton & Małunowicz, 2003).
Eigenschaften
Molekularformel |
C27H46O3 |
|---|---|
Molekulargewicht |
418.7 g/mol |
IUPAC-Name |
(3S,8R,9S,10R,13S,14S,17R)-17-[(2R)-2-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C27H46O3/c1-18(2)7-6-13-26(5,29)27(30)16-12-23-21-9-8-19-17-20(28)10-14-24(19,3)22(21)11-15-25(23,27)4/h8,18,20-23,28-30H,6-7,9-17H2,1-5H3/t20-,21+,22-,23-,24-,25-,26+,27+/m0/s1 |
InChI-Schlüssel |
PRZXKPDANWDCNC-IBQHSZKZSA-N |
Isomerische SMILES |
CC(C)CCC[C@](C)([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O)O |
SMILES |
CC(C)CCCC(C)(C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O)O |
Kanonische SMILES |
CC(C)CCCC(C)(C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


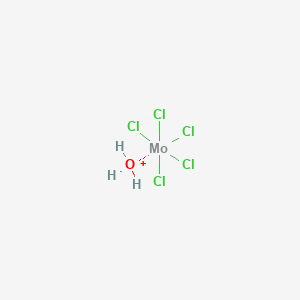
![1-[(3R)-1-(2-cyclohexyl-2-oxoethyl)-5-ethyl-9-methyl-2-oxo-3H-1,4-benzodiazepin-3-yl]-3-(3-methylphenyl)urea](/img/structure/B1238314.png)
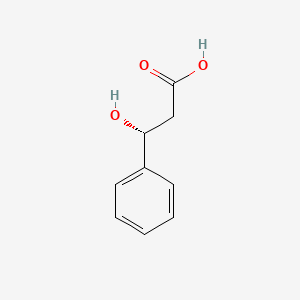
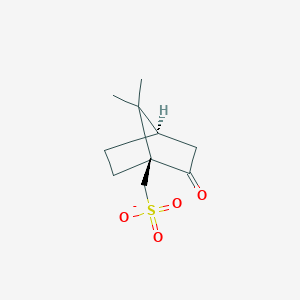
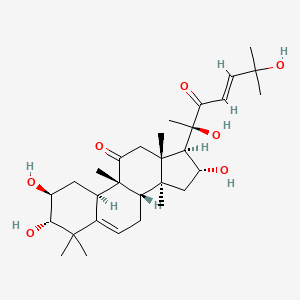
![methyl (1R,14R,15E)-15-ethylidene-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate](/img/structure/B1238321.png)
